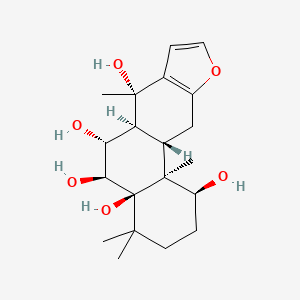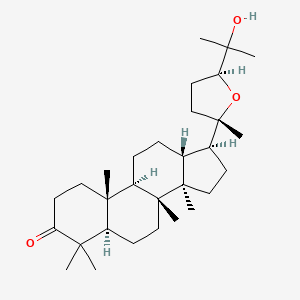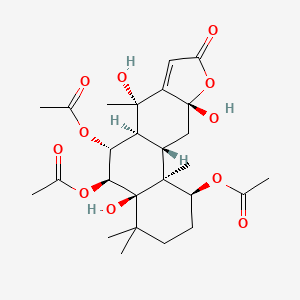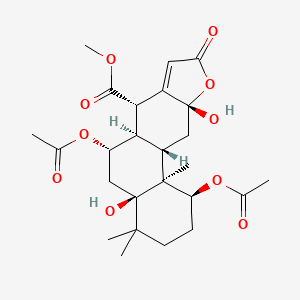
delta-Caesalpin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delta-Caesalpin is a compound with the molecular formula C20H30O6 and a molecular weight of 366.4 g/mol . It is a type of diterpenoid and is sourced from the herbs of Caesalpinia pulcherrima . It is typically found in powder form .
Chemical Reactions Analysis
Chemical reactions involving delta-Caesalpin could be studied using techniques like differential thermal analysis (DTA) or differential scanning calorimetry (DSC) . These techniques measure the heat flow associated with material transitions, which can provide insights into the chemical reactions involving the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of delta-Caesalpin could be analyzed using techniques like differential thermal analysis (DTA) and differential scanning calorimetry (DSC) . These techniques can provide information about phase transitions, crystallization, and melting processes .
科学的研究の応用
Anticancer Potential
Delta-Caesalpin, derived from the Caesalpinia genus, has shown promise in anticancer studies. Compounds isolated from this genus have been tested for their efficacy against various cancer cell lines. The unique secondary metabolites present in delta-Caesalpin, such as flavonoids and terpenoids, contribute to its potential to inhibit tumor growth and induce apoptosis in cancerous cells .
Anti-inflammatory Activity
The anti-inflammatory properties of delta-Caesalpin are significant for therapeutic applications. Pharmacological studies indicate that extracts from the Caesalpinia genus can effectively reduce inflammation, which is beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Antimicrobial Effects
Delta-Caesalpin exhibits strong antimicrobial activity, making it a valuable resource for developing new antibiotics. Its ability to combat a range of pathogenic bacteria and fungi is particularly important in an era of increasing antibiotic resistance .
Antidiabetic Influence
Research has demonstrated the antidiabetic effects of delta-Caesalpin. By influencing glucose metabolism and insulin sensitivity, compounds from this genus can be utilized in managing diabetes and related metabolic syndromes .
Antiulcer Applications
Delta-Caesalpin has been identified as having antiulcer properties. Its compounds can provide a protective effect on the gastric mucosa, reducing the incidence of ulcers and promoting healing in the gastrointestinal tract .
Traditional Uses and Ethnomedicine
Beyond its pharmacological applications, delta-Caesalpin has a rich history in traditional medicine. It has been used for various treatments, such as healing wounds, reducing fever, and even as a nutritional supplement due to its high protein content. This traditional knowledge provides a foundation for further scientific exploration of its uses .
作用機序
Mode of Action
It is known that compounds from the Caesalpinia genus, which Delta-Caesalpin belongs to, have antioxidant and anti-inflammatory properties . These compounds, including Delta-Caesalpin, may interact with their targets, leading to changes in cellular processes such as oxidative stress and inflammation . .
Biochemical Pathways
Delta-Caesalpin may affect various biochemical pathways. Compounds from the Caesalpinia genus have been reported to modulate oxidative, inflammatory, and apoptotic signaling pathways .
Result of Action
Compounds from the caesalpinia genus have been reported to reduce cardiac damage and enhance vasorelaxation . These effects may be attributed to their antioxidant and anti-inflammatory properties
将来の方向性
While delta-Caesalpin has been identified and its basic properties described, there is still much to learn about this compound. Future research could focus on elucidating its synthesis process, molecular structure, and mechanism of action. Additionally, its potential therapeutic applications, particularly in relation to diseases like cardiovascular diseases, could be explored .
特性
IUPAC Name |
(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1,4a,5,6,7-pentol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-17(2)7-5-13(21)18(3)11-9-12-10(6-8-26-12)19(4,24)14(11)15(22)16(23)20(17,18)25/h6,8,11,13-16,21-25H,5,7,9H2,1-4H3/t11-,13-,14-,15+,16-,18-,19+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXXTJMWLNVGOF-UNZQKMDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1(C(C(C3C2CC4=C(C3(C)O)C=CO4)O)O)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](CCC([C@@]1([C@H]([C@@H]([C@@H]3[C@@H]2CC4=C([C@@]3(C)O)C=CO4)O)O)O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenyl-3-[(2,2,5,5-tetradeuteriooxolan-3-yl)oxycarbonylamino]butan-2-yl] phosphate](/img/structure/B1150816.png)



![(3S)-4-[[(3S,7S,13S,16R,22S,28S,31S,34R)-16-(1-aminoethyl)-31-(1-carboxyethyl)-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-(10-methylundec-3-enoylamino)-4-oxobutanoic acid](/img/structure/B1150829.png)
![4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[1,1,2,2-tetradeuterio-2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]morpholin-4-ium;bromide](/img/structure/B1150834.png)